2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is noted for its potential pharmacological applications, particularly in the field of neuroscience, where it may interact with neurotransmitter systems.
The compound can be classified as:
The synthesis of 2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride typically involves the following steps:
The molecular formula for 2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride is . The compound features a piperazine ring substituted with a 3-phenylpropyl group and a hydroxylethanol moiety.
Key structural data include:
The primary chemical reactions involving this compound include:
These reactions are characterized by their need for controlled conditions to avoid byproducts, such as dialkylated piperazines, which can occur during synthesis .
The mechanism of action primarily involves interaction with neurotransmitter transporters, particularly the dopamine transporter (DAT). Compounds like 2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride are designed to inhibit DAT, potentially increasing dopamine levels in synaptic clefts, which may have implications for treating disorders like depression or attention deficit hyperactivity disorder (ADHD) .
This compound has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. It may serve as a lead compound for developing new drugs targeting dopamine-related disorders. Studies have shown that modifications to its structure can significantly impact its binding affinity to dopamine and serotonin transporters, making it a valuable candidate for further exploration in drug design .
Piperazine-ethanol derivatives represent a structurally diverse class of neuroactive compounds characterized by a piperazine ring linked to an ethanol moiety. The core structure of 2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride features a 3-phenylpropyl chain attached to the piperazine nitrogen and a 2-hydroxyethyl group on the adjacent nitrogen, forming a cationic scaffold at physiological pH. This molecular architecture enables interactions with neuronal targets, particularly monoamine transporters and receptors. The dihydrochloride salt enhances water solubility, facilitating in vitro and in vivo pharmacological studies [3] [7].
Structural analogs of this compound demonstrate that neuropharmacological activity is highly sensitive to modifications at three key regions:
Table 1: Influence of Structural Modifications on Transporter Affinity
Compound | DAT Ki (nM) | SERT Ki (nM) | SERT/DAT Ratio |
---|---|---|---|
GBR 12909 (Reference) | 3.7 ± 0.4 | 130 ± 5 | 35 |
(S)-2-Fluoro analog | 2.7 ± 0.2 | 290 ± 10 | 109 |
3-Hydroxy analog (16) | 7.0 ± 0.6 | 1800 ± 60 | 254 |
2-Amino analog (R)-8 | 20 ± 1 | 22 ± 1 | 1.1 |
These structure-activity relationships (SAR) indicate that steric and electronic effects at the C2 position of the phenylpropyl chain dominate DAT binding, while C3 modifications preferentially impact SERT affinity [3].
Piperazine-ethanol derivatives emerged during the 1980–2000s as part of efforts to develop:
Axonopathies in conditions like polyneuropathy involve distal axonal degeneration without neuronal soma death. Current treatments (e.g., antidepressants, anticonvulsants) manage symptoms but lack neuroregenerative effects [1]. 2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride and analogs address this unmet need through:
Table 2: Neuroregenerative Effects of Piperazine/Ethanol-Containing Agents
Model System | Treatment | Neurite Length | Maturation Markers |
---|---|---|---|
PC12 cells | HU-MCA-13 (10 μM) | N/A | β-tubulin III expression + |
DRG neurons (control) | Vehicle | 200 μm | Low tubulin staining |
DRG neurons | HU-MCA-13 (5 μM) | 500 μm | Moderate tubulin expression |
DRG neurons | NGF (50 ng/mL) | 700 μm | High tubulin expression |
These findings position piperazine-ethanol derivatives as dual-mode agents: neurotransmitter modulation for symptomatic relief and neurotropic activity for structural repair in axonopathies [1] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: